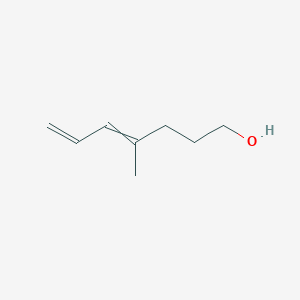

4-Methylhepta-4,6-dien-1-ol

Description

Properties

CAS No. |

113375-54-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

4-methylhepta-4,6-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-3-5-8(2)6-4-7-9/h3,5,9H,1,4,6-7H2,2H3 |

InChI Key |

RRZVHCFNTKBSPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=C)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-methylhepta-4,6-dien-1-ol and its analogs:

Structural Analysis

- Chain Length and Substituents :

- This compound has a shorter carbon chain (C₈) compared to geraniol (C₁₀), which impacts volatility and solubility. The methyl group at position 4 distinguishes it from (E)-6-methylhepta-4,6-dien-1-ol, where the substituent is at position 6 .

- Double Bond Positioning : Conjugated double bonds (4,6 in hepta-4,6-dien-1-ol) enhance stability and reactivity in cycloaddition reactions compared to isolated systems like 4-allylhepta-1,6-dien-4-ol .

Key Research Findings

Synthetic Versatility: Intramolecular (4+3) cycloadditions using dienols like (E)-6-methylhepta-4,6-dien-1-ol demonstrate their utility in constructing seven-membered rings, a valuable motif in natural product synthesis .

Natural vs. Synthetic Sources : Geraniol is abundant in plants, whereas this compound derivatives are primarily synthetic, reflecting divergent availability and applications .

Structure-Activity Relationships : Methyl and silyl substituents significantly alter reaction pathways and yields, emphasizing the need for tailored synthetic strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-methylhepta-4,6-dien-1-ol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via olefin cross-metathesis using Hoveyda-Grubbs 2nd generation catalyst (e.g., ethynyltrimethylsilane and pent-4-en-1-ol in ClCH₂-CH₂Cl at 60°C for 8 hours). Post-reaction purification via flash chromatography (10–40% Et₂O in pentane) is critical to isolate the product as a clear oil. Yield optimization requires strict control of stoichiometry (excess dienophile), catalyst loading (5 mol%), and reaction duration . For derivatives like (E)-6-methylhepta-4,6-dien-1-ol, yields of 31–83% have been reported, with higher yields linked to sterically shielded alkenes .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and coupling constant analysis (J-values) in ¹H NMR are standard. For example, trans-configuration in analogous dienes shows characteristic coupling constants (J = 10–16 Hz for trans alkenes). ¹³C NMR can also confirm substituent positions via chemical shifts (e.g., allylic carbons at δ 20–30 ppm). X-ray crystallography (Appendix II in ) provides definitive proof but requires crystalline samples.

Q. What analytical techniques are essential for characterizing intermediates during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization monitors reaction progress. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., OH stretch at ~3400 cm⁻¹). Quantitative ¹H/¹³C NMR (as in ) resolves regiochemistry, while GC-MS identifies volatile byproducts.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., [4+3] vs. [2+4] cycloadditions) influence the utility of this compound in ring-forming reactions?

- Methodological Answer : Intramolecular (4+3) cycloadditions dominate when the diene adopts an s-cis conformation, stabilized by electron-donating substituents. Computational modeling (DFT) predicts transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) reveal activation parameters. Competing pathways are suppressed by steric hindrance (e.g., methyl groups at C4) or solvent polarity adjustments .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NOE correlations in NMR?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Use heteronuclear 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the hydroxyl proton and C1/C2 confirm the alcohol's position. Deuterium exchange experiments distinguish exchangeable protons (e.g., -OH) from alkene signals .

Q. How can this compound be functionalized for use in polyamide conjugation or bioactive molecule synthesis?

- Methodological Answer : The hydroxyl group can be derivatized via Mitsunobu reactions (e.g., with phthalimide) to introduce protected amines. Diene moieties participate in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleimides). For oligonucleotide conjugation (as in ), thiol-ene "click" chemistry under UV light enables site-specific labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.